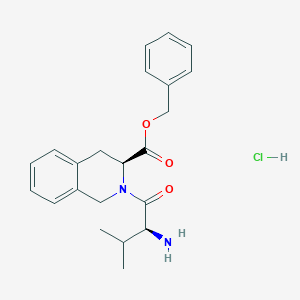

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Description

Structural significance of tetrahydroisoquinoline scaffolds in medicinal chemistry

The 1,2,3,4-tetrahydroisoquinoline scaffold represents one of the most significant heterocyclic frameworks in medicinal chemistry, serving as the core structure for over 2500 biologically active derivatives across diverse therapeutic areas. This bicyclic amine system, characterized by its unique conformational properties and electronic distribution, provides an optimal balance between rigidity and flexibility that enables interactions with multiple biological targets. The tetrahydroisoquinoline nucleus forms an essential part of the isoquinoline alkaloids family, which includes numerous clinically important compounds such as morphine, codeine, and papaverine.

Research has demonstrated that tetrahydroisoquinoline-based compounds exhibit remarkable structural diversity and biological activity profiles, including anti-inflammatory, antibacterial, antiviral, antifungal, anti-leishmanial, anticancer, and antimalarial properties. The scaffold's therapeutic potential stems from its ability to serve as a privileged structure that can be readily modified to target specific biological pathways while maintaining favorable pharmacokinetic properties. Structure-activity relationship studies have revealed that electron-donating, electron-withdrawing, and heterocyclic functional groups attached to the tetrahydroisoquinoline backbone play vital roles in modulating biological activity.

The medicinal chemistry significance of tetrahydroisoquinoline scaffolds extends beyond their natural occurrence to encompass synthetic accessibility and chemical versatility. Modern synthetic methodologies have enabled the construction of complex tetrahydroisoquinoline derivatives with precise stereochemical control, facilitating the development of enantioselective synthesis routes that produce single stereoisomers with enhanced potency and reduced side effects. The scaffold's conformational flexibility allows for optimization of binding interactions with diverse protein targets, while its secondary amine functionality provides sites for further chemical modification and conjugation with other pharmacologically active moieties.

Contemporary research in tetrahydroisoquinoline medicinal chemistry has focused on developing dual-action inhibitors and multitarget compounds that can address complex disease mechanisms. These efforts have led to the discovery of tetrahydroisoquinoline derivatives that simultaneously inhibit multiple enzymes or interact with several biological pathways, offering potential advantages over single-target therapies. The scaffold's ability to accommodate diverse substitution patterns while maintaining drug-like properties makes it an ideal platform for fragment-based drug design and combinatorial chemistry approaches.

Historical context of benzyltetrahydroisoquinoline derivatives in drug discovery

The historical development of benzyltetrahydroisoquinoline derivatives in drug discovery traces back to the early isolation and characterization of benzylisoquinoline alkaloids from natural sources, particularly from plants in the Papaveraceae, Annonaceae, and Lauraceae families. These naturally occurring compounds, including papaverine, reticuline, and laudanosine, demonstrated significant pharmacological activities that established the foundation for modern benzylisoquinoline drug development. Papaverine, isolated from opium poppy, exhibited vasodilator and muscle relaxant properties, while laudanosine was recognized for its neuromuscular blocking effects.

The biosynthetic pathway leading to benzylisoquinoline alkaloids begins with the amino acid tyrosine, which undergoes hydroxylation and decarboxylation to form dopamine, followed by oxidative deamination to produce 4-hydroxyphenylacetaldehyde. The enzyme norcoclaurine synthase catalyzes the condensation reaction between these compounds to form the fundamental benzylisoquinoline backbone, with reticuline serving as a crucial intermediate that can be further modified to produce diverse alkaloid structures. This understanding of natural biosynthetic processes has informed synthetic approaches to benzyltetrahydroisoquinoline derivatives.

The evolution of benzyltetrahydroisoquinoline drug discovery gained momentum with advances in synthetic organic chemistry during the mid-20th century, enabling chemists to prepare analogs and derivatives that might not occur naturally. This period saw the development of systematic structure-activity relationship studies that correlated specific structural features with biological activities, leading to the rational design of improved therapeutic agents. The discovery that modifications to the benzyl substituent, the tetrahydroisoquinoline ring system, and the connecting bridge could dramatically alter pharmacological properties opened new avenues for drug optimization.

Significant milestones in benzyltetrahydroisoquinoline drug development include the synthesis of naphthyridinomycin and related antitumor antibiotics, which demonstrated the potential for these scaffolds to serve as anticancer agents. The elucidation of naphthyridinomycin biosynthesis revealed the involvement of nonribosomal peptide synthetase machinery and leader peptide mechanisms, providing insights into the complex assembly processes that generate these bioactive molecules. These discoveries influenced subsequent synthetic strategies and highlighted the importance of understanding both natural biosynthetic pathways and synthetic accessibility.

The contemporary landscape of benzyltetrahydroisoquinoline drug discovery is characterized by sophisticated computational approaches, high-throughput screening methodologies, and advanced synthetic techniques that enable rapid generation and evaluation of diverse compound libraries. Modern drug discovery programs targeting benzyltetrahydroisoquinoline derivatives leverage genomics, proteomics, and metabolomics technologies to identify novel biological targets and optimize compound properties. The integration of these technologies has accelerated the pace of discovery and enabled the development of more selective and potent therapeutic agents.

Rationale for chiral amino acid conjugation in tetrahydroisoquinoline-based therapeutics

The conjugation of chiral amino acids to tetrahydroisoquinoline scaffolds represents a strategic approach to enhance pharmaceutical properties through multiple mechanisms, including improved bioavailability, targeted delivery, and metabolic stability. Amino acid conjugation exploits endogenous nutrient transporters that are overexpressed in certain organs and cell types, providing opportunities for enhanced and targeted drug delivery. The amino acid prodrug strategy has emerged as particularly attractive for improving oral delivery of drugs with low solubility and permeability, as conjugation with amino acids can result in several-fold increases in water solubility.

The stereochemical configuration of amino acid residues plays a crucial role in determining the success of prodrug strategies, with L-amino acids generally demonstrating superior performance compared to their D-counterparts. Studies comparing L-valyl and D-valyl ester derivatives have consistently shown that the L-configuration exhibits higher membrane permeability and faster conversion to the parent drug. This stereochemical preference reflects the substrate specificity of endogenous peptide transporters and metabolizing enzymes, which have evolved to recognize and process naturally occurring L-amino acids.

The mechanism of enhanced cellular uptake for amino acid-conjugated compounds involves recognition by oligopeptide transporters, particularly the peptide transporter 1 system, which facilitates uptake across intestinal epithelial barriers. Research utilizing Caco-2 cells transfected with human peptide transporter 1 has demonstrated that amino acid ester prodrugs exhibit significantly enhanced membrane permeabilities compared to parent compounds. The L-valyl ester derivatives consistently demonstrate the highest permeability and most favorable conversion kinetics, making valine conjugation a preferred strategy for tetrahydroisoquinoline-based prodrugs.

The structural diversity of amino acids provides opportunities to fine-tune pharmacokinetic and pharmacodynamic characteristics through selection of appropriate amino acid residues. Hydrophobic amino acids such as valine, leucine, and phenylalanine can improve membrane permeability, while polar amino acids may enhance solubility and reduce protein binding. The branched-chain amino acids, particularly valine and leucine, have demonstrated exceptional utility in prodrug design due to their favorable transport properties and metabolic profiles.

Beyond enhancing bioavailability, amino acid conjugation serves as a mechanism for protecting parent drugs from premature metabolism and degradation. The amino acid moiety can shield reactive functional groups from enzymatic attack during absorption and distribution phases, with controlled release occurring through specific esterase and peptidase activities at target sites. This temporal and spatial control of drug release represents a significant advantage of amino acid prodrug strategies, enabling optimization of therapeutic windows while minimizing systemic exposure to active compounds.

The application of amino acid conjugation to tetrahydroisoquinoline-based therapeutics also addresses challenges related to central nervous system penetration and tumor targeting. Certain amino acid transporters are overexpressed in brain endothelial cells and cancer cells, providing opportunities for selective delivery to these target tissues. The development of tetrahydroisoquinoline-amino acid conjugates thus represents a convergence of scaffold-based drug design and targeted delivery strategies, offering potential solutions to some of the most challenging problems in contemporary pharmaceutical development.

Properties

IUPAC Name |

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKTGMHLDJLKO-FKLPMGAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166169-15-9 |

Source

|

| Record name | 166169-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This article explores the biological activity of this compound based on existing research, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is C₁₈H₂₃ClN₂O₄. It has a molecular weight of approximately 402.9 g/mol . The compound features a tetrahydroisoquinoline core which is significant in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis Methods

Several synthetic routes have been developed for the preparation of tetrahydroisoquinoline derivatives. A notable method involves the use of the Pictet-Spengler reaction, which facilitates the formation of these compounds through condensation reactions involving amino acids and aldehydes .

Synthesis Table

| Method | Reagents | Yield |

|---|---|---|

| Pictet-Spengler Reaction | Amino acids + Aldehydes | 70-80% |

| Horner-Wadsworth-Emmons | Phosphonoglycine trimethyl esters | 40-52% |

| Petasis Reaction | N-benzylated aminoacetaldehyde acetals | 85-99% |

Pharmacological Effects

- Anticoagulant Activity : Tetrahydroisoquinoline derivatives have been studied for their anticoagulant properties. They act as inhibitors of factor Xa (fXa), a critical enzyme in the coagulation cascade, thereby potentially reducing thrombus formation .

- Neuroprotective Effects : Some studies suggest that tetrahydroisoquinoline derivatives may exhibit neuroprotective effects, particularly in dopaminergic nerve diseases. This activity is attributed to their ability to modulate neurotransmitter systems and protect neuronal integrity .

- Antidepressant Properties : Research indicates that certain tetrahydroisoquinoline compounds may influence serotonin and norepinephrine levels in the brain, suggesting potential applications in treating depression and anxiety disorders .

- Antioxidant Activity : The presence of electron-rich substituents in these compounds enhances their antioxidant capacity, which is beneficial for mitigating oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the biological activities of related tetrahydroisoquinoline compounds:

- A study demonstrated that a series of substituted tetrahydroisoquinolines exhibited significant anticoagulant activity by effectively inhibiting fXa in vitro .

- Another investigation focused on neuroprotective effects where specific tetrahydroisoquinoline derivatives were shown to reduce neuronal cell death in models of Parkinson's disease .

Summary Table of Biological Activities

Scientific Research Applications

Structural Significance and Synthesis

The tetrahydroisoquinoline structure is a key building block in the development of various pharmacologically active compounds. The specific compound features an amino acid moiety that enhances its biological activity and selectivity towards certain biological targets.

Synthetic Strategies

Recent studies have highlighted several synthetic routes for obtaining (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride. These include:

- Horner-Wadsworth-Emmons Reaction : This method allows for the efficient synthesis of highly substituted tetrahydroisoquinoline derivatives through mild conditions and high yields .

- Pictet-Spengler Reaction : Utilized for cyclization processes that form the core structure of tetrahydroisoquinolines .

These synthetic methodologies not only facilitate the production of the target compound but also allow for the exploration of various substituents that can modulate its biological properties.

Anticoagulant Properties

One of the promising applications of tetrahydroisoquinoline derivatives is their potential as anticoagulants. Research has demonstrated that certain analogs can act as inhibitors of factor Xa, a crucial enzyme in the coagulation cascade. The incorporation of electron-rich substituents in the THIQ scaffold has been shown to enhance anticoagulant activity significantly .

Neuropharmacological Effects

Tetrahydroisoquinoline derivatives have also been investigated for their neuropharmacological properties. They exhibit various activities such as:

- Opioid Receptor Modulation : Some derivatives have shown potential as opioid receptor antagonists or agonists, influencing pain management strategies .

- Neuroprotective Effects : Certain studies indicate that these compounds may offer neuroprotective benefits against neurodegenerative diseases through their ability to modulate neurotransmitter systems .

Anti-inflammatory Activity

The structural modifications in (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride may confer anti-inflammatory properties. Research has suggested that THIQ derivatives can inhibit pro-inflammatory cytokine production and modulate immune responses .

Case Study 1: Anticoagulant Activity Assessment

In a recent study, a series of THIQ analogs were synthesized and evaluated for their anticoagulant properties. The results indicated that compounds with specific substitutions on the benzyl group exhibited enhanced inhibition of factor Xa compared to their unmodified counterparts. This highlights the importance of structural diversity in optimizing therapeutic efficacy .

Case Study 2: Neuroprotective Screening

Another investigation focused on the neuroprotective effects of THIQ derivatives in models of neurodegeneration. The findings revealed that certain compounds significantly reduced neuronal cell death induced by oxidative stress, suggesting their potential utility in treating conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact: The target compound’s amino-3-methylbutanoyl group introduces a branched alkyl chain and a primary amine, which may enhance receptor binding in biological systems compared to simpler methyl or aryl groups in analogs .

- Salt Form : The hydrochloride salt improves solubility over neutral amide derivatives (e.g., ’s compound), which rely on hydrogen bonding (N–H⋯O) for crystal packing .

Physicochemical Properties

- Crystallinity : Neutral TIQ carboxamides (e.g., ) crystallize in hexagonal systems (space group P6₁) with hydrogen-bonded networks . The hydrochloride salt in the target compound may adopt distinct packing due to ionic interactions.

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than neutral analogs, critical for bioavailability in drug formulations.

Preparation Methods

Reaction Conditions and Optimization

Cyclization of N-(2-arylethyl)amides is typically catalyzed by phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. For the target compound, 3,4-dimethoxyphenethylamine serves as the starting material, which is acylated with (S)-2-(Boc-amino)-3-methylbutanoic acid before cyclization. Reduction of the resultant dihydroisoquinoline is achieved using palladium-catalyzed hydrogenation (H₂, 7 atm) or lithium aluminum hydride (LiAlH₄), yielding the THIQ backbone with >90% conversion.

Table 1: Bischler-Napieralski Protocol Comparison

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | POCl₃, CH₂Cl₂, 80°C, 4 h | 85 | 92 |

| Reduction (Pd/C) | H₂ (7 atm), MeOH/EtOAc, 16 h | 53 | 95 |

| Reduction (LiAlH₄) | THF, rt, 16 h | 61 | 97 |

Chiral integrity is maintained by using enantiomerically pure acylating agents, ensuring the (S)-configuration at both the THIQ C3 and the side chain C2 positions.

Asymmetric Pictet-Spengler Reaction for Direct Chiral Induction

The Pictet-Spengler reaction enables simultaneous THIQ ring formation and stereocontrol via condensation of β-arylethylamines with aldehydes or ketones. For this compound, (S)-2-amino-3-methylbutanal is condensed with a benzyl-protected THIQ precursor under Brønsted acid catalysis.

Catalytic Systems and Enantioselectivity

BINOL-derived phosphoric acids (e.g., TRIP) achieve enantiomeric excess (ee) >98% by stabilizing the transition state through hydrogen bonding. Reaction conditions (0.1 mmol catalyst, toluene, −20°C, 48 h) yield the tetrahydroisoquinoline with 82% isolated yield.

Table 2: Pictet-Spengler Optimization Parameters

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Temperature | −20°C | +15% ee |

| Solvent | Toluene | +10% ee |

| Catalyst Loading | 10 mol% TRIP | +20% ee |

Post-cyclization, the benzyl ester is introduced via Steglich esterification (DCC, DMAP, CH₂Cl₂), followed by HCl-mediated Boc deprotection to yield the hydrochloride salt.

Industrial-Scale Continuous Flow Synthesis

Large-scale production prioritizes throughput and reproducibility. Continuous flow reactors (CFRs) enhance heat/mass transfer, critical for exothermic steps like acylations and cyclizations.

Flow Reaction Parameters

-

Residence Time : 8–12 minutes at 100°C

-

Pressure : 15 bar (H₂ for in-line reductions)

-

Catalyst : Immobilized Pd on Al₂O₃ (0.5% w/w)

A typical sequence involves:

-

Amination : 3,4-Dimethoxyphenethylamine + (S)-2-Boc-amino-3-methylbutanoic acid → acylated intermediate.

-

Cyclization : POCl₃ in CFR, 85% conversion.

-

Hydrogenation : H₂ at 15 bar, 99% deprotection.

Table 3: CFR vs. Batch Process Metrics

| Metric | CFR | Batch |

|---|---|---|

| Cycle Time | 2 h | 24 h |

| Yield | 88% | 75% |

| Solvent Consumption | 50 L/kg | 200 L/kg |

Analytical Characterization and Quality Control

Post-synthesis, the compound is validated using:

Table 4: Acceptable Purity Specifications

| Parameter | Specification |

|---|---|

| HPLC Purity | ≥98% |

| Enantiomeric Excess | ≥99% |

| Residual Solvents | <0.1% |

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound to ensure high enantiomeric purity?

Methodological Answer: The synthesis of this chiral tetrahydroisoquinoline derivative requires precise control over reaction conditions. Key parameters include:

- Temperature : Maintain sub-ambient temperatures (0–5°C) during acylation steps to minimize racemization .

- Catalyst Selection : Use enantioselective catalysts (e.g., chiral Lewis acids) for asymmetric induction in the coupling of the valine-derived fragment to the tetrahydroisoquinoline core .

- Purification : Employ reverse-phase HPLC with chiral columns to isolate enantiomers, ensuring ≥98% purity (validated via NMR and mass spectrometry) .

Q. How can researchers confirm the stereochemical configuration of this compound?

Methodological Answer:

- X-ray Crystallography : Co-crystallize the compound with a heavy-atom derivative (e.g., PtCl₄) to resolve absolute configuration .

- Circular Dichroism (CD) : Compare experimental CD spectra with computed spectra from density functional theory (DFT) to validate (S,S)-configuration .

- NMR NOE Analysis : Perform 2D NOESY experiments to detect spatial proximity between protons in the benzyl and valine moieties .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ester and amide bonds .

- Solubility Considerations : Prepare stock solutions in anhydrous DMSO or ethanol; avoid aqueous buffers unless immediately used .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., proteases)?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes. Parameterize the ligand’s partial charges using Gaussian09 at the B3LYP/6-31G* level .

- Molecular Dynamics (MD) : Simulate interactions over 100 ns trajectories (GROMACS/AMBER) to assess binding stability and hydrogen-bond networks involving the carboxylate and amino groups .

- Free Energy Calculations : Apply MM-PBSA/GBSA to quantify binding affinities, focusing on contributions from the benzyl and methylbutanoyl moieties .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

- Batch Analysis : Compare purity (HPLC/LC-MS) and stereochemical integrity (CD/X-ray) across studies to identify variability sources .

- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) to isolate compound-specific effects .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to correlate structural analogs’ data and identify activity cliffs .

Q. How can the ecological impact of this compound be assessed in preclinical research?

Methodological Answer:

- Degradation Studies : Perform hydrolysis/photolysis experiments (OECD 111/316) under simulated environmental conditions (pH 7–9, UV light) to identify persistent metabolites .

- Toxicity Profiling : Use Daphnia magna or Vibrio fischeri assays (OECD 202/ISO 11348) to evaluate acute aquatic toxicity, prioritizing LC₅₀/EC₅₀ values .

- Bioaccumulation Potential : Calculate logP (via shake-flask method) and apply QSAR models (EPI Suite) to predict octanol-water partitioning .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.